2-Amino-6-isopropoxybenzonitrile
Description
2-Amino-6-isopropoxybenzonitrile (CAS: Not provided in evidence) is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 2-position, an isopropoxy group (-OCH(CH₃)₂) at the 6-position, and a nitrile (-CN) at the 1-position. This compound is structurally characterized by its electron-donating isopropoxy substituent, which introduces steric bulk and enhances lipophilicity compared to smaller alkoxy groups like methoxy.
Properties
CAS No. |
77326-42-2 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-amino-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7H,12H2,1-2H3 |
InChI Key |
RYISSXVPEBQKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- 2-Amino-6-methoxybenzonitrile: Substituted with a methoxy (-OCH₃) group instead of isopropoxy.
- 6-Amino-3-bromo-2-fluorobenzonitrile: Features bromine and fluorine substituents, which are electron-withdrawing. This alters electronic properties and reactivity, favoring electrophilic substitution at specific positions .
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Predicted Solubility | Key Properties |
|---|---|---|---|---|
| 2-Amino-6-isopropoxybenzonitrile | -NH₂, -OCH(CH₃)₂, -CN | ~190* | Low water solubility, high organic solvent miscibility | High lipophilicity, steric bulk |
| 2-Amino-6-methoxybenzonitrile | -NH₂, -OCH₃, -CN | ~162* | Moderate polarity, soluble in DMSO/acetone | Reduced steric hindrance |
| 6-Amino-3-bromo-2-fluorobenzonitrile | -NH₂, -Br, -F, -CN | ~231* | Low solubility in polar solvents | Electron-withdrawing effects |
*Calculated based on atomic composition due to lack of experimental data in evidence.
Research Findings and Limitations
- Lipophilicity : Isopropoxy substitution increases logP compared to methoxy analogs, enhancing membrane permeability in drug candidates but complicating aqueous solubility .
- Electronic Effects: Fluorine and bromine in 6-Amino-3-bromo-2-fluorobenzonitrile deactivate the aromatic ring, directing electrophilic attacks to specific positions .
- Data Gaps: Experimental data (e.g., melting points, exact solubility) for this compound are absent in the provided evidence, necessitating further studies.
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